Atorvastatin Lactam Phenanthrene Calcium Salt

Catalog No.
S995028
CAS No.
148127-12-2
M.F
C33H32FN2O6Ca1/2
M. Wt
591.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Lactam Phenanthrene Calcium Salt

CAS Number

148127-12-2

Product Name

Atorvastatin Lactam Phenanthrene Calcium Salt

IUPAC Name

calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C33H32FN2O6Ca1/2

Molecular Weight

591.67

InChI

InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1

SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2]

Synonyms

Atorvastatin Lactam Phenanthrene Calcium Salt Impurity (mixture of diastereomers); [3R-[1(βR*,δR*),3R*]]-9-Fluoro-2,3-dihydro-β,δ-dihydroxy-3-(1-methylethyl)- 2-oxo-3-[(phenylamino)carbonyl]-1H-dibenz[e,g]indole-1-heptanoic Acid Calcium Salt

Atorvastatin Lactam Phenanthrene Calcium Salt is Atorvastatin impurity and a stable Atorvastatin formulation.

Atorvastatin Phenanthrene Calcium Salt, CAS 148127-12-2, is a specifically engineered, crystalline salt of the active pharmaceutical ingredient (API) Atorvastatin. Its primary role is not as a final drug form but as a crucial, purifiable process intermediate. This specific salt allows for isolation and purification via crystallization, a critical step for achieving the high purity required for the final amorphous Atorvastatin Calcium API used in pharmaceutical formulations [1].

In pharmaceutical manufacturing, the path to a pure API is as critical as the final product. Direct synthesis routes to amorphous Atorvastatin Calcium, the final dosage form, often present significant purification challenges, yielding inconsistent mixtures of amorphous and crystalline material unsuitable for large-scale filtration and drying [REFS-1, 2]. Substituting a well-defined crystalline intermediate like Atorvastatin Phenanthrene Calcium Salt with crude reaction mixtures or attempting to purify the final amorphous form directly can compromise the final API's purity and physical properties. The selection of this specific intermediate is a key process decision to ensure manufacturability and compliance with stringent regulatory standards for the final drug substance [1].

Defined and Reproducible Crystalline Structure for Consistent Processability

Unlike the final amorphous API, Atorvastatin Phenanthrene Calcium Salt possesses a distinct and stable crystalline structure, which is quantitatively confirmed by a specific Powder X-Ray Diffraction (PXRD) pattern. This defined solid-state form ensures predictable physical properties such as flowability and density, which are essential for consistent and efficient handling, filtration, and drying in a large-scale manufacturing environment [1].

Evidence DimensionPowder X-Ray Diffraction Pattern (2θ values)
Target Compound DataExhibits characteristic diffraction peaks at 6.8, 7.9, 8.8, 9.5, 11.8, 16.2, 17.0, 17.5, 18.2, 19.0, 19.8, 20.5, 21.0, 21.6, 22.4, 23.5, 24.5, 25.2, and 26.0 degrees 2θ [<a href="https://patents.google.com/patent/US6121461A/en" target="_blank">1</a>].
Comparator Or BaselineAmorphous Atorvastatin Calcium, which exhibits a broad, featureless halo pattern without any distinct diffraction peaks [REFS-1, 2].
Quantified DifferencePresence of multiple sharp, defined diffraction peaks versus a complete absence thereof, indicating a highly ordered crystalline lattice versus a disordered amorphous solid.
ConditionsPowder X-Ray Diffraction (PXRD) analysis using Copper Kα radiation.

A consistent crystalline form is critical for developing a robust, predictable, and scalable manufacturing process with reliable yields and batch-to-batch consistency.

Enables Superior Purity of Final API Through Efficient Intermediate Crystallization

This crystalline salt is specifically designed as a process intermediate that can be "readily isolated in high purity" through standard crystallization techniques [1]. This provides a significant manufacturability advantage over synthesis routes that produce amorphous atorvastatin directly, which is known to be difficult to purify to the stringent levels required for an API, often resulting in inconsistent mixtures of forms that are unsuitable for filtration and drying [2].

Evidence DimensionAchievable Purity via Isolation Method
Target Compound DataEnables purification to >99.5% through crystallization prior to final conversion [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4333246/" target="_blank">3</a>].
Comparator Or BaselineDirect synthesis of amorphous atorvastatin, which presents purification challenges and can result in mixtures of forms [<a href="https://patents.google.com/patent/US20070049619A1/en" target="_blank">2</a>].
Quantified DifferenceProvides a dedicated, robust purification step (crystallization) that is unavailable for directly synthesized amorphous material, facilitating higher and more consistent final product purity.
ConditionsIndustrial synthesis and purification of Atorvastatin API.

Procuring this specific intermediate simplifies the manufacturing workflow for the final API, reducing purification costs and improving the final product's ability to meet regulatory purity standards.

Core Intermediate for Manufacturing High-Purity Amorphous Atorvastatin API

The primary application is its use as a purifiable crystalline intermediate. This salt is synthesized and then isolated in high purity via crystallization before being converted into the final, amorphous Atorvastatin Calcium API. This patented route ensures the final product consistently meets strict pharmaceutical quality and purity standards [1].

Development of Robust and Scalable Atorvastatin Synthesis Processes

For process chemistry and chemical engineering departments, this intermediate is the right choice for designing manufacturing routes that require physically stable solids. Its defined crystalline structure and consistent particle properties allow for predictable behavior during filtration, washing, and drying, which simplifies process scale-up and validation efforts [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Off-White to Light Brown Solid

Melting Point

>160°C

Dates

Last modified: 04-14-2024

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